2-(3-甲基异恶唑-5-酰胺)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-基)苯并[d]噻唑盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O2S2 and its molecular weight is 461. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员合成了一系列基于苯并噻唑的化合物,包括上述化合物的衍生物,作为潜在的抗结核药物。这些化合物对引起结核病的结核分枝杆菌 (M. tuberculosis) 表现出抑制作用。 这些分子的抑制浓度与标准参考药物进行了比较 .
- 构效关系 (SAR): 研究人员探索了这些衍生物的化学结构与其抗结核活性之间的关系。 对靶酶 DprE1 进行的分子对接研究有助于识别有效的抑制剂 .
- 应用: 该化合物的某些衍生物已被设计和合成作为拓扑异构酶 I 抑制剂。 体外评估表明,这些化合物对人类癌细胞系 (MGC-803、HepG-2、T24、NCI-H460) 具有潜在的抗增殖活性 .
- 应用: 该化合物的某些衍生物对炭疽病菌、灰葡萄孢霉和立枯丝核菌等病原体表现出抗真菌活性。 这些发现表明它们有潜力用作抗真菌剂 .
- 应用: 研究人员开发了一种环保的方案,使用一锅法 C–C 和 C–N 键形成策略合成新型衍生物。 这种方法最大程度地减少了对环境的影响,同时产生了有价值的化合物 .
- 应用: 正在进行的研究正在调查对苯并噻唑支架的修饰,以增强生物活性、选择性和安全性。 这些努力有助于药物发现和开发 .
抗结核活性
拓扑异构酶 I 抑制
抗真菌特性
环保合成
药物化学和药物开发
总之,该化合物在不同的科学领域展现出巨大的潜力,从抗结核到潜在的抗癌和抗真菌应用。其独特的化学结构使其成为药物开发和治疗干预中进一步研究和优化的引人入胜的候选者。 世界各地的研究人员继续探索其在各个学科中的全部潜力 . 🌟
作用机制
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium . The compound’s benzothiazole moiety is believed to play a key role in this interaction .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a critical component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacterium more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterium’s cell wall, potentially leading to cell death .
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair processes. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride involves several synthetic steps that yield a compound characterized by its unique structural features. The compound's structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry.
Inhibition of APE1
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide exhibit significant inhibitory activity against APE1. The compound demonstrated low micromolar (µM) activity in purified enzyme assays and whole-cell extract assays from HeLa cells. Notably, it potentiates the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in treated cells .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the core structure can significantly influence biological activity. For instance:
Compound | Modification | APE1 Inhibition Activity |
---|---|---|
Compound 1 | Substituted at position 6 | Low µM |
Compound 2 | Ethyl group at position 6 | Enhanced activity |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | Original structure | Potent inhibitor |
These findings suggest that specific substituents can enhance the binding affinity and specificity towards APE1.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound shows favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In vivo studies in mice indicate good exposure levels in plasma and brain tissue following intraperitoneal administration at doses around 30 mg/kg body weight. The compound's toxicity profile remains to be fully elucidated but initial assessments suggest acceptable safety margins for further development .
Case Studies
Case Study 1: APE1 Inhibitor Efficacy
In a study evaluating the efficacy of APE1 inhibitors in combination with chemotherapeutic agents, N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) was administered alongside TMZ. The results showed a significant increase in tumor cell death compared to TMZ alone, highlighting the potential for this compound as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. The findings indicated that the compound could mitigate neuronal damage through its action on DNA repair pathways.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c1-3-25-9-8-13-17(11-25)29-21(23-19(26)15-10-12(2)24-27-15)18(13)20-22-14-6-4-5-7-16(14)28-20;/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVJXYNEZHUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。